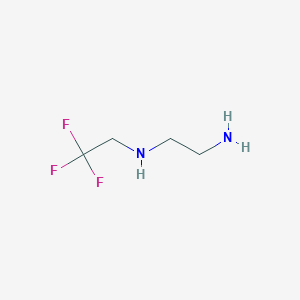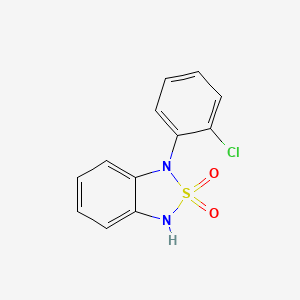
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4ClNO4S It is a derivative of nicotinic acid, featuring a chlorosulfonyl group at the 5-position and a hydroxyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid typically involves the chlorosulfonation of 2-hydroxynicotinic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 2-hydroxynicotinic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 5-position.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfuric acid and the corresponding hydroxynicotinic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the chlorosulfonyl group.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Hydroxynicotinic Acid Derivatives: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.
Biological Research: It can be used to study enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through the formation of sulfonamide or sulfonate linkages with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar structure but with a benzoic acid core instead of a nicotinic acid core.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains additional chlorine and fluorine substituents.
Uniqueness
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid is unique due to its combination of a nicotinic acid core with a chlorosulfonyl group. This structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C6H4ClNO5S |
|---|---|
Molekulargewicht |
237.62 g/mol |
IUPAC-Name |
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO5S/c7-14(12,13)3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) |
InChI-Schlüssel |
FAVPDUZFZLJLDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-3,4-Dihydro-2H-benzo[b][1,4]oxathiepin-3-amine](/img/structure/B8687744.png)



![N-[3-(2-Aminopropyl)phenyl]acetamide](/img/structure/B8687773.png)

![2-methylene-4H-benzo[1,4]thiazin-3-one](/img/structure/B8687776.png)

![4-[2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B8687785.png)


